molecular formula C17H25NO5S B2967125 3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide CAS No. 2034538-56-0

3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide

Cat. No.: B2967125
CAS No.: 2034538-56-0
M. Wt: 355.45
InChI Key: BHERXNYWNUNMMW-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide is a complex organic compound that features a benzenesulfonyl group, a hydroxy group, and an oxan-4-yl moiety

Scientific Research Applications

3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride from benzenesulfonic acid using reagents like phosphorus pentachloride or phosphorus oxychloride . The subsequent steps involve the reaction of benzenesulfonyl chloride with appropriate intermediates to introduce the hydroxy and oxan-4-yl groups under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzenesulfonyl group can be reduced to form benzenesulfinic acid derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

Major products formed from these reactions include oxidized derivatives, reduced sulfonyl compounds, and substituted benzenesulfonyl derivatives.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The hydroxy group may participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide is unique due to the combination of its benzenesulfonyl, hydroxy, and oxan-4-yl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S/c19-16(14-7-11-23-12-8-14)6-10-18-17(20)9-13-24(21,22)15-4-2-1-3-5-15/h1-5,14,16,19H,6-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHERXNYWNUNMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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